N-[(2,3-Dihydro-1,1-dioxido-3-oxo-1,2-benzisothiazol-6-yl)methyl]methanesulfonamide
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Overview
Description
N-[(2,3-Dihydro-1,1-dioxido-3-oxo-1,2-benzisothiazol-6-yl)methyl]methanesulfonamide is a chemical compound with the molecular formula C9H10N2O5S2 and a molecular weight of 290.32 g/mol . It is known for its unique structure, which includes a benzisothiazole ring system and a methanesulfonamide group. This compound is often used in various scientific research applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[(2,3-Dihydro-1,1-dioxido-3-oxo-1,2-benzisothiazol-6-yl)methyl]methanesulfonamide typically involves the reaction of 2,3-dihydro-1,1-dioxido-3-oxo-1,2-benzisothiazole with methanesulfonamide under controlled conditions . The reaction is usually carried out in the presence of a suitable solvent and a catalyst to facilitate the formation of the desired product.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include steps such as purification, crystallization, and drying to obtain the final product in a form suitable for various applications .
Chemical Reactions Analysis
Types of Reactions
N-[(2,3-Dihydro-1,1-dioxido-3-oxo-1,2-benzisothiazol-6-yl)methyl]methanesulfonamide undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form various oxidized derivatives.
Reduction: Reduction reactions can lead to the formation of reduced forms of the compound.
Substitution: The compound can undergo substitution reactions, where one or more atoms in the molecule are replaced by other atoms or groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. The reactions are typically carried out under controlled temperature and pressure conditions to ensure the desired outcome .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives, while substitution reactions can produce a variety of substituted compounds .
Scientific Research Applications
N-[(2,3-Dihydro-1,1-dioxido-3-oxo-1,2-benzisothiazol-6-yl)methyl]methanesulfonamide has a wide range of scientific research applications, including:
Chemistry: Used as a reagent in various chemical reactions and synthesis processes.
Biology: Studied for its potential biological activities and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a lead compound in drug development.
Industry: Utilized in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of N-[(2,3-Dihydro-1,1-dioxido-3-oxo-1,2-benzisothiazol-6-yl)methyl]methanesulfonamide involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .
Comparison with Similar Compounds
Similar Compounds
Some compounds similar to N-[(2,3-Dihydro-1,1-dioxido-3-oxo-1,2-benzisothiazol-6-yl)methyl]methanesulfonamide include:
- 1H-Isoindole-1,3(2H)-dione, 2-[(2,3-dihydro-1,1-dioxido-3-oxo-1,2-benzisothiazol-6-yl)methyl]-
- Mesosulfuron-methyl metabolite AE F147447
Uniqueness
What sets this compound apart from similar compounds is its specific combination of functional groups and its unique benzisothiazole ring system. This structure imparts distinctive chemical and biological properties, making it valuable for various research and industrial applications .
Properties
Molecular Formula |
C9H10N2O5S2 |
---|---|
Molecular Weight |
290.3 g/mol |
IUPAC Name |
N-[(1,1,3-trioxo-1,2-benzothiazol-6-yl)methyl]methanesulfonamide |
InChI |
InChI=1S/C9H10N2O5S2/c1-17(13,14)10-5-6-2-3-7-8(4-6)18(15,16)11-9(7)12/h2-4,10H,5H2,1H3,(H,11,12) |
InChI Key |
IQGXFBWBHSRBEP-UHFFFAOYSA-N |
Canonical SMILES |
CS(=O)(=O)NCC1=CC2=C(C=C1)C(=O)NS2(=O)=O |
Origin of Product |
United States |
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